molecular formula C22H23NO5 B2987325 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 844449-90-7

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2987325
CAS No.: 844449-90-7
M. Wt: 381.428
InChI Key: TWEJCNBDNUTTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate (CAS 844449-90-7) is a synthetic small molecule with a molecular formula of C22H23NO5 and a molecular weight of 381.42 g/mol . It belongs to the 4H-chromen-4-one (chromone) class of compounds, a scaffold recognized for its potential in medicinal chemistry research. This specific derivative is of particular interest for its applications in anticancer and chemical biology studies. Structural analogs based on the chromone core have demonstrated potent biological activity, with research showing that certain carbamate derivatives can exhibit significant antiproliferative effects against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (NCI-H1299), and colon carcinoma (HT29) . Furthermore, the chromone scaffold has been investigated as a potent antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor implicated in immune responses and cancer progression, suggesting a potential mechanism of action for this class of compounds . The incorporation of the diethylcarbamate group is a strategic modification, as carbamate functionalities are known to improve proteolytic stability and can enhance interactions with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not designed, verified, or approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-17-11-12-18-19(13-17)27-14(3)20(21(18)24)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEJCNBDNUTTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied, such as 4-Methoxyamphetamine and Mebeverine, which interact with various receptors and transporters in the body.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress

Pharmacokinetics

Compounds with similar structures have been shown to have varying degrees of oral bioavailability and are metabolized by various enzymes in the body. The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the characteristics of the biological system in which it is present.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a range of effects, including anti-inflammatory and antioxidant effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Chromene Scaffold

Position and Nature of Aromatic Substituents
  • Para-Methoxyphenyl vs. Ortho/Meta-Methoxyphenyl Analogs :
    Derivatives with methoxy groups at ortho or meta positions (e.g., compounds 35a and 35b in ) exhibit altered biological activity compared to the para-substituted target compound. For instance, molecular docking studies in suggest that the para-methoxy group optimizes interactions with the Formyl Peptide Receptor 1 (FPR1) due to favorable π-π stacking and electron-donating effects .
Functional Group Modifications at Position 7
  • Diethylcarbamate vs. Dimethylcarbamate :
    The dimethylcarbamate analog () has a smaller alkyl chain, which may reduce steric hindrance and improve solubility but decrease metabolic stability compared to the diethyl variant .
  • Carbamate vs. Acetamide derivatives (e.g., 35c) retain hydrogen-bonding capacity but lack the carbamate’s hydrolytic stability .
Additional Substituents
  • Trifluoromethyl Groups :
    The trifluoromethyl-substituted analog in exhibits enhanced lipophilicity and electronic effects, which could improve membrane permeability but may introduce toxicity risks .

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Positions) Functional Group (Position 7) Biological Activity/Notes Reference
Target Compound 4-Methoxyphenyl (3), Methyl (2) Diethylcarbamate Antitumor (hypothesized)
3-(2-Methoxyphenyl)-2-methyl-... acetamide 2-Methoxyphenyl (3), Hexyl (6) Acetamide Moderate FPR1 antagonism
3-(4-Bromophenyl)-2-methyl-... dimethylcarbamate 4-Bromophenyl (3) Dimethylcarbamate Unknown activity; increased logP
3-(2-Methoxyphenoxy)-... trifluoromethyl 2-Methoxyphenoxy (3), Trifluoromethyl (2) Diethylcarbamate High lipophilicity (logP ~3.5)
3-(4-Methoxyphenyl)-2,6-dimethyl-... heptanoate 4-Methoxyphenyl (3), 2,6-Dimethyl Heptanoate Reduced FPR1 binding vs. carbamates
Key Findings:

Position 7 Functional Groups : Carbamates generally outperform esters and amides in stability and target engagement. Diethylcarbamates balance solubility and metabolic resistance .

Methoxy Position : Para-methoxy substitution maximizes target interactions, as seen in FPR1 docking studies .

Lipophilicity : Trifluoromethyl and bromophenyl groups increase logP, which may enhance tissue penetration but raise toxicity concerns .

Q & A

Q. Example Yield Data :

StepReagentsSolventYield
Carbamate formationDiethylcarbamoyl chloride, Et₃NDCM64–72%

Advanced: How can computational methods predict reactivity in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example:

  • HOMO Analysis : Identifies electron-rich regions (e.g., the 4-oxo group) prone to electrophilic interactions.
  • Transition State Modeling : Simulates reaction pathways, such as carbamate hydrolysis, to evaluate activation energies .

Case Study :
ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize experimental conditions, reducing trial-and-error by >50% .

Data Contradiction: How to reconcile conflicting bioactivity results across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Purity : Use HPLC (≥95% purity) and NMR to validate compound integrity .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.
  • Structural Analogues : Compare with structurally validated derivatives (e.g., 4-hydroxycoumarin analogs) to isolate structure-activity relationships .

Advanced: What crystallographic techniques determine structural stability?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For chromene derivatives:

  • Crystal System : Monoclinic (e.g., space group P2₁/n) with Z = 4 .
  • Hydrogen Bonding : Stabilizes packing via O–H···N or C–H···O interactions (e.g., 2.89 Å in analogous compounds) .

Q. Yield Optimization Table :

FactorOptimal ConditionYield Increase
Reagent ratio1:1.5 (substrate:diethylcarbamoyl chloride)+18%
Temperature0°C → RT gradual addition+12%

Advanced: How to design accelerated stability studies?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • Analytical Monitoring : Track degradation via HPLC retention time shifts and mass spec fragmentation .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Basic: What in vitro assays assess pharmacological potential?

Methodological Answer:

  • Cytotoxicity : MTT assay (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
  • Solubility : Shake-flask method in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.